Cas no 7312-80-3 (2-(4-Fluoro-phenoxy)-propionic acid)

2-(4-Fluoro-phenoxy)-propionic acid is a fluorinated aromatic compound with the molecular formula C9H9FO3. It features a propionic acid backbone substituted with a 4-fluorophenoxy group, imparting unique reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. Its well-defined structure allows for precise functionalization, enabling applications in cross-coupling reactions and derivatization processes. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications.
2-(4-Fluoro-phenoxy)-propionic acid structure
7312-80-3 structure
Product Name:2-(4-Fluoro-phenoxy)-propionic acid
CAS No:7312-80-3
MF:C9H9FO3
MW:184.164366483688
CID:1072118
PubChem ID:3872140
Update Time:2025-10-20

2-(4-Fluoro-phenoxy)-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoro-phenoxy)-propionic acid
    • 2-(4-Fluorophenoxy)propanoic acid
    • 2967-70-6
    • AKOS000103749
    • 7312-80-3
    • 4-fluorophenoxypropionic acid
    • 2-(p-Fluorophenoxy)propionic acid
    • HMS1698H15
    • CS-0072897
    • F3310-0294
    • A912574
    • Propanoic acid, 2-(4-fluorophenoxy)-
    • EN300-10993
    • MFCD02295725
    • Z90662162
    • SCHEMBL3081885
    • 2-(4-Fluorophenoxy)propionic acid
    • AKOS016050316
    • VU0610063-1
    • 2-p-Fluorophenoxypropionic Acid
    • WIVLMXDHGGRLMP-UHFFFAOYSA-N
    • AS-45696
    • AR3821
    • ALBB-000257
    • STK397552
    • DB-375784
    • Inchi: 1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
    • InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC(C(=O)O)C

Computed Properties

  • Exact Mass: 184.05357231g/mol
  • Monoisotopic Mass: 184.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5Ų

2-(4-Fluoro-phenoxy)-propionic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-Fluoro-phenoxy)-propionic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH13406-500mg
2-(4-FLUORO-PHENOXY)-PROPIONIC ACID
7312-80-3 >95%
500mg
$412.00 2024-04-19
A2B Chem LLC
AH13406-1g
2-(4-FLUORO-PHENOXY)-PROPIONIC ACID
7312-80-3 >95%
1g
$439.00 2024-04-19
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited